1-(3-(Hydroxymethyl)phenyl)propan-1-one
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Overview
Description
1-(3-(Hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12O2. It is characterized by a phenyl ring substituted with a hydroxymethyl group and a propanone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-(Hydroxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method proceeds via a hydrogen-borrowing mechanism in a Guerbet-style process .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized catalytic conditions to achieve high yields. The use of ruthenium catalysts and systematic optimization of reaction conditions can result in high turnover numbers (TON) and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-(Hydroxymethyl)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Hydroxymethyl)phenyl)propan-1-one: Similar structure but with the hydroxymethyl group in the para position.
1-(2-(Hydroxymethyl)phenyl)propan-1-one: Similar structure but with the hydroxymethyl group in the ortho position.
3-Hydroxy-1-phenylpropan-1-one: Lacks the hydroxymethyl group but has a similar backbone structure.
Uniqueness
1-(3-(Hydroxymethyl)phenyl)propan-1-one is unique due to the position of the hydroxymethyl group on the phenyl ring, which influences its reactivity and potential applications. The meta position of the hydroxymethyl group allows for distinct chemical behavior compared to its ortho and para counterparts.
Properties
CAS No. |
125604-07-1 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
MQHRSHGUGYCQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)CO |
Origin of Product |
United States |
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